molecular formula C14H20O9S B140581 Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate CAS No. 129541-34-0

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate

Cat. No. B140581
CAS RN: 129541-34-0
M. Wt: 364.37 g/mol
InChI Key: HHAWIPPOHLEARU-UHFFFAOYSA-N
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Description

“Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate” is a chemical compound widely used in scientific research. It possesses diverse applications, from drug discovery to materials synthesis, owing to its unique properties and versatile nature. This compound is utilized in the biopharmaceutical industry for synthesizing crucial carbohydrates involved in the management and treatment of varied diseases, including but not limited to cancer, diabetes, and infectious diseases . It also plays a pivotal role in better understanding the intricate structure and function of these essential molecules within biological systems .

Scientific Research Applications

Anticancer Activity

The compound has shown potential in the development of novel anticancer agents. By introducing alkyl or aralkyl and a sulfonyl group, derivatives of this compound have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with increased antiproliferative activity .

Molecular Docking and Dynamics

In silico studies, such as molecular docking and dynamics simulations, have been performed with derivatives of this compound to understand their binding orientations and stabilities within the active sites of target proteins . These studies are crucial for predicting the efficacy and potential side effects of new drug candidates.

Design and Synthesis of Novel Derivatives

The compound serves as a key intermediate in the design and synthesis of novel derivatives with potential pharmacological activities. The structural flexibility allows for the introduction of various functional groups, which can lead to the discovery of new drugs with improved potency and selectivity .

Pharmacophore Development

The sulfonyl and alkyl groups present in the derivatives of this compound are considered pharmacophores in some antitumor drugs. This makes it a valuable scaffold for the development of new pharmacophores aimed at enhancing the therapeutic index of anticancer drugs .

Comparative Antiproliferative Studies

Comparative studies using derivatives of this compound can help in identifying the most potent antitumor agents. By evaluating the IC50 values across different cell lines, researchers can determine the specificity and potency of each derivative .

Bioavailability and Toxicity Assessment

The compound and its derivatives can be used to assess bioavailability and toxicity in preclinical studies. These assessments are critical for determining the safety profile of new drug candidates before they proceed to clinical trials .

properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAWIPPOHLEARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407747
Record name methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate

CAS RN

129541-34-0
Record name methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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